molecular formula C8H15NO2S B6144480 2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid CAS No. 1396966-61-2

2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid

Cat. No. B6144480
CAS RN: 1396966-61-2
M. Wt: 189.28 g/mol
InChI Key: ULHWZNASVJIOEM-UHFFFAOYSA-N
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Description

2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid, also known as (3-methyl-2-butenyl)cysteine, is a chemical compound with the CAS Number: 1396966-61-2 . It has a molecular weight of 189.28 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO2S/c1-6(2)3-4-12-5-7(9)8(10)11/h3,7H,4-5,9H2,1-2H3,(H,10,11) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Immunobiological Activity

2-Amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid derivatives have been explored for their immunobiological activities. In a study, derivatives of this compound were synthesized and tested for their immunostimulatory and immunomodulatory potency. Notably, some compounds significantly enhanced the secretion of chemokines RANTES and MIP-1alpha, with the most potent being a 2-amino-6-sulfanylpurine derivative. This suggests potential applications in immunological research and therapy Doláková et al., 2005.

Synthesis of α-Sulfanyl-β-Amino Acid Derivatives

The compound has been utilized in the synthesis of α-sulfanyl-β-amino acid derivatives using nanocrystalline magnesium oxide. These derivatives are crucial as they serve as important building blocks for pharmaceuticals with potent biological activity. Their synthesis showcases the compound's role in creating molecules with potential therapeutic applications Kantam et al., 2010.

Antifungal Tripeptides Study

In a computational peptidology study, derivatives of 2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid were analyzed for their antifungal properties. This research employed conceptual density functional theory to calculate molecular properties and predict the bioactivity scores of new antifungal peptides, demonstrating the compound's relevance in the development of antifungal agents Flores-Holguín et al., 2019.

Modification of Hydrogels for Medical Applications

Radiation-induced polyvinyl alcohol/acrylic acid hydrogels were modified with derivatives of 2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid, demonstrating increased thermal stability and significant antibacterial and antifungal activities. This modification suggests potential medical applications, particularly in the development of new materials with antimicrobial properties Aly & El-Mohdy, 2015.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-amino-3-(3-methylbut-2-enylsulfanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c1-6(2)3-4-12-5-7(9)8(10)11/h3,7H,4-5,9H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHWZNASVJIOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCSCC(C(=O)O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00863516
Record name 2-Amino-3-[(3-methyl-2-buten-1-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name S-Prenyl-L-cysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012286
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid

CAS RN

1396966-61-2, 5287-46-7
Record name 2-Amino-3-[(3-methyl-2-buten-1-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-Prenyl-L-cysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012286
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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